![molecular formula C18H16BrNO5S B281726 Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mechanism of Action
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the inhibitory protein IκB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the induction of apoptosis, and the suppression of inflammation. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to inhibit the expression of various genes involved in cell proliferation, survival, and angiogenesis. In addition, Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes and blood-brain barrier. However, Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has some limitations, including its low solubility in water, its instability in aqueous solutions, and its potential off-target effects on other cellular pathways.
Future Directions
The potential therapeutic applications of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 are vast and varied. Future research should focus on the development of more potent and selective NF-κB inhibitors based on the structure of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082. In addition, the combination of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 with other chemotherapeutic agents or immunotherapeutic agents should be explored to enhance its therapeutic efficacy. The use of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 as a tool for studying the role of NF-κB in various diseases should also be investigated. Finally, the safety and efficacy of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 in clinical trials should be evaluated for its potential use in the treatment of cancer, inflammation, and autoimmune disorders.
Synthesis Methods
The synthesis of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromoaniline and then with ethylamine. The final product is obtained by the reaction of the resulting sulfonamide with ethyl chloroformate. The yield of the synthesis is around 40%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to suppress the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to reduce inflammation and ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C18H16BrNO5S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H16BrNO5S/c1-3-24-18(21)17-11(2)25-16-9-6-13(10-15(16)17)20-26(22,23)14-7-4-12(19)5-8-14/h4-10,20H,3H2,1-2H3 |
InChI Key |
SMJLGLRQJHZXIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



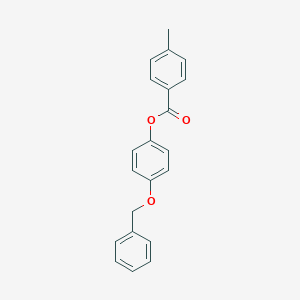
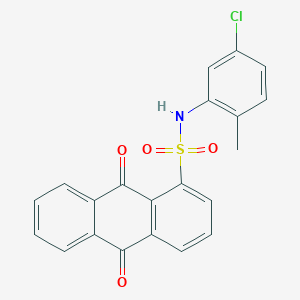
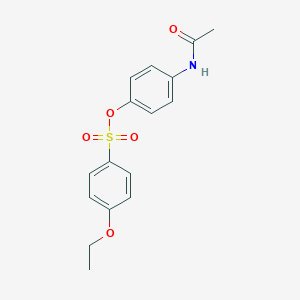
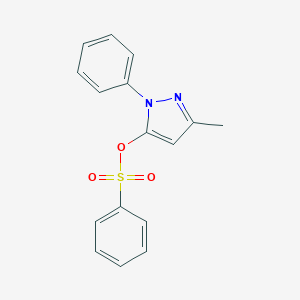
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



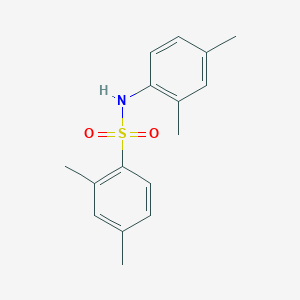
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)